2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
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Overview
Description
2,2’,2’‘,2’‘’-(1,4-Phenylenebis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile is a complex organic compound characterized by its unique structure, which includes multiple phenyl and acetonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(1,4-Phenylenebis([1,1’:3’,1’‘-terphenyl]-5’,4,4’‘-triyl))tetraacetonitrile typically involves multi-step organic reactions. One common approach is the coupling of 1,4-phenylenebis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl) with acetonitrile groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining strict quality control standards .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-(1,4-Phenylenebis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized phenyl derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
2,2’,2’‘,2’‘’-(1,4-Phenylenebis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile has several scientific research applications, including:
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Molecular Engineering: The compound is utilized in the design and construction of molecular devices and nanostructures.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-(1,4-Phenylenebis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2’,2’‘,2’‘’-(1,4-Phenylenebis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile include:
- 2,2′- (1,4-Phenylene)bis (1,3,6,2-dioxazaborocane)
- 1,4-Phenylenediacetonitrile
- 1,2-次苯基双(氧基))双(乙烷-2,1-二基)双(4-甲苯磺酸酯)
Uniqueness
What sets 2,2’,2’‘,2’‘’-(1,4-Phenylenebis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile apart is its complex structure, which provides unique electronic and steric properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H34N4/c51-25-21-35-1-9-39(10-2-35)45-29-46(40-11-3-36(4-12-40)22-26-52)32-49(31-45)43-17-19-44(20-18-43)50-33-47(41-13-5-37(6-14-41)23-27-53)30-48(34-50)42-15-7-38(8-16-42)24-28-54/h1-20,29-34H,21-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGPSRMMDBCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)CC#N)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H34N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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